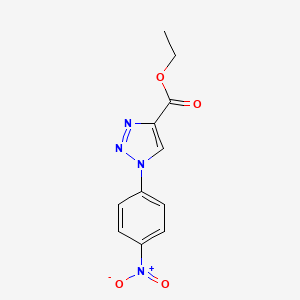
Ethyl 1-(4-nitrophenyl)triazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-(4-nitrophenyl)triazole-4-carboxylate is a chemical compound belonging to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-(4-nitrophenyl)triazole-4-carboxylate typically involves a multi-step process. One common method is the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as the “click” reaction. This reaction involves the cycloaddition of an azide and an alkyne to form the triazole ring. The specific steps are as follows:
Preparation of 4-nitrophenyl azide: This is achieved by reacting 4-nitroaniline with sodium nitrite and hydrochloric acid to form the diazonium salt, which is then treated with sodium azide to yield 4-nitrophenyl azide.
Cycloaddition Reaction: The 4-nitrophenyl azide is then reacted with ethyl propiolate in the presence of a copper catalyst to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction.
Chemical Reactions Analysis
Types of Reactions: Ethyl 1-(4-nitrophenyl)triazole-4-carboxylate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid using acidic or basic conditions.
Cycloaddition: The triazole ring can participate in further cycloaddition reactions to form more complex structures.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Hydrolysis: Hydrochloric acid or sodium hydroxide.
Cycloaddition: Various alkynes and azides, copper catalysts.
Major Products:
Reduction: Ethyl 1-(4-aminophenyl)triazole-4-carboxylate.
Hydrolysis: 1-(4-nitrophenyl)triazole-4-carboxylic acid.
Scientific Research Applications
Ethyl 1-(4-nitrophenyl)triazole-4-carboxylate has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including anticancer, antifungal, and antibacterial agents.
Materials Science: The compound can be used in the development of new materials with unique properties, such as corrosion inhibitors.
Biological Research: It is employed in the study of enzyme inhibition and protein-ligand interactions.
Industrial Chemistry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 1-(4-nitrophenyl)triazole-4-carboxylate depends on its specific application. In medicinal chemistry, for example, the compound may act by inhibiting specific enzymes or interacting with molecular targets such as proteins or nucleic acids. The triazole ring can form stable complexes with metal ions, which can enhance its biological activity .
Comparison with Similar Compounds
Ethyl 1-(4-nitrophenyl)triazole-4-carboxylate can be compared with other triazole derivatives:
1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde: This compound has a formyl group instead of an ester group, which can influence its reactivity and applications.
Ethyl 1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylate: The presence of a chlorine atom instead of a nitro group can affect the compound’s electronic properties and biological activity.
Uniqueness: this compound is unique due to the presence of both the nitro group and the ester group, which provide a combination of electronic and steric effects that can be exploited in various chemical reactions and applications.
Properties
CAS No. |
133902-67-7 |
|---|---|
Molecular Formula |
C11H10N4O4 |
Molecular Weight |
262.22 g/mol |
IUPAC Name |
ethyl 1-(4-nitrophenyl)triazole-4-carboxylate |
InChI |
InChI=1S/C11H10N4O4/c1-2-19-11(16)10-7-14(13-12-10)8-3-5-9(6-4-8)15(17)18/h3-7H,2H2,1H3 |
InChI Key |
RFBGFZQWTGSBQS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN(N=N1)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















